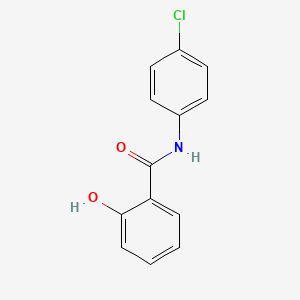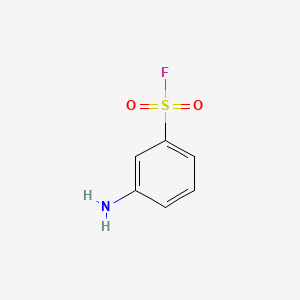![molecular formula C11H9N5O2 B3032757 8-Amino-7-methyl-1H-benzo[g]pteridine-2,4-dione CAS No. 4773-27-7](/img/structure/B3032757.png)
8-Amino-7-methyl-1H-benzo[g]pteridine-2,4-dione
描述
8-Amino-7-methyl-1H-benzo[g]pteridine-2,4-dione: is a heterocyclic compound that belongs to the pteridine family This compound is characterized by its fused ring structure, which includes a pteridine core with amino and methyl substituents
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Amino-7-methyl-1H-benzo[g]pteridine-2,4-dione typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable aminopyrimidine derivative, the compound can be synthesized through a series of condensation and cyclization reactions, often involving reagents such as formic acid and acetic anhydride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions: 8-Amino-7-methyl-1H-benzo[g]pteridine-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for amino group substitution.
Major Products Formed:
Oxidation: Formation of corresponding quinones.
Reduction: Formation of reduced pteridine derivatives.
Substitution: Formation of halogenated pteridine derivatives.
科学研究应用
Chemistry: In chemistry, 8-Amino-7-methyl-1H-benzo[g]pteridine-2,4-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and interaction with nucleic acids. It has been investigated for its binding affinity to various biological targets, making it a candidate for drug development.
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic effects. Research is ongoing to determine its efficacy in treating certain diseases, particularly those involving abnormal cell growth and proliferation.
Industry: In the industrial sector, this compound is used in the development of dyes and pigments due to its stable chromophore. It is also utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 8-Amino-7-methyl-1H-benzo[g]pteridine-2,4-dione involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include inhibition of nucleic acid synthesis or interference with cellular signaling mechanisms. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.
相似化合物的比较
- 8-Methoxy-7-methyl-1H-benzo[g]pteridine-2,4-dione
- 7-Methyl-1H-benzo[g]pteridine-2,4-dione
- 8-Amino-1H-benzo[g]pteridine-2,4-dione
Comparison: Compared to similar compounds, 8-Amino-7-methyl-1H-benzo[g]pteridine-2,4-dione is unique due to the presence of both amino and methyl groups, which influence its chemical reactivity and biological activity. The amino group enhances its ability to participate in substitution reactions, while the methyl group affects its steric and electronic properties. These features make it a versatile compound for various applications in scientific research and industry.
属性
IUPAC Name |
8-amino-7-methyl-1H-benzo[g]pteridine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5O2/c1-4-2-6-7(3-5(4)12)14-9-8(13-6)10(17)16-11(18)15-9/h2-3H,12H2,1H3,(H2,14,15,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYQIUKUGUHARRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1N)N=C3C(=N2)C(=O)NC(=O)N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10419907 | |
| Record name | 8-Amino-7-methyl-1H-benzo[g]pteridine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10419907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4773-27-7 | |
| Record name | 8-Amino-7-methyl-1H-benzo[g]pteridine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10419907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



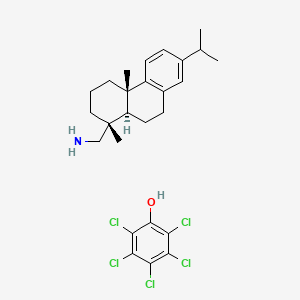
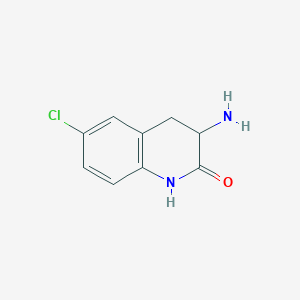
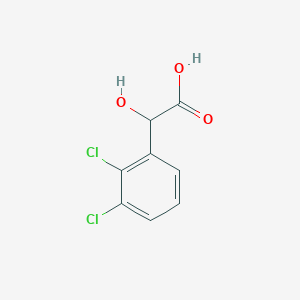
![1a,2,7,7a-Tetrahydronaphtho[2,3-b]oxiren-3-ol](/img/structure/B3032680.png)
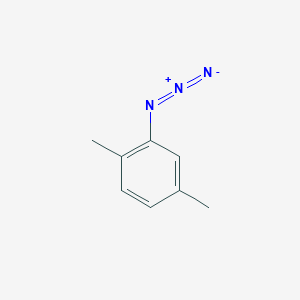
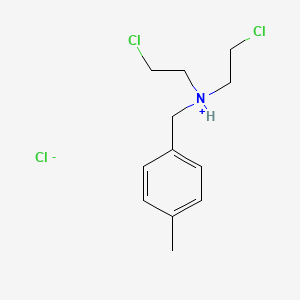
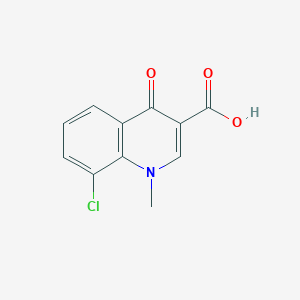
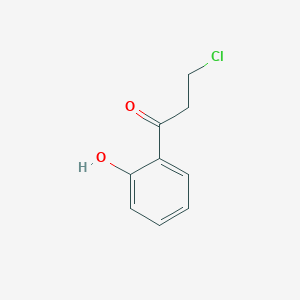

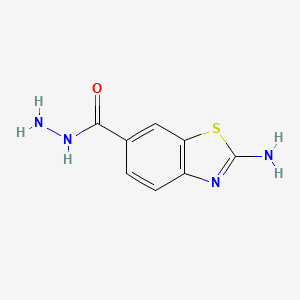
![(5S)-5-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-carboxylic acid](/img/structure/B3032692.png)
